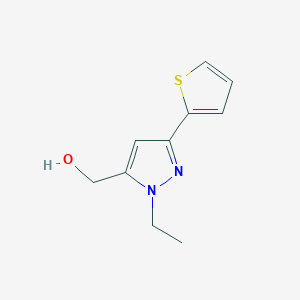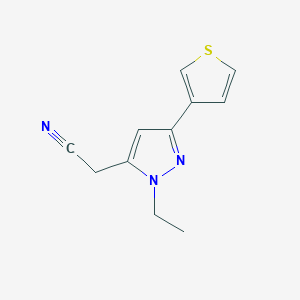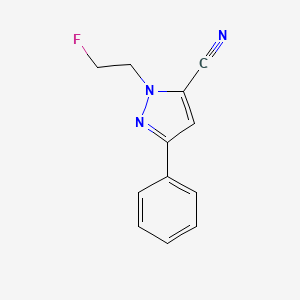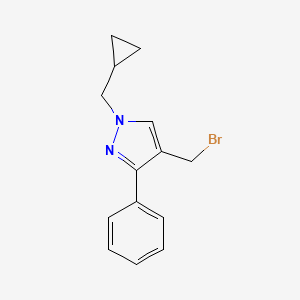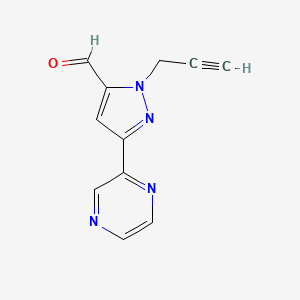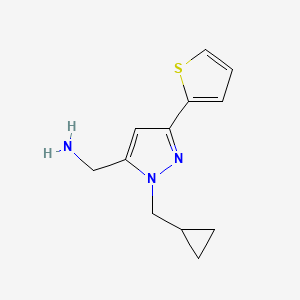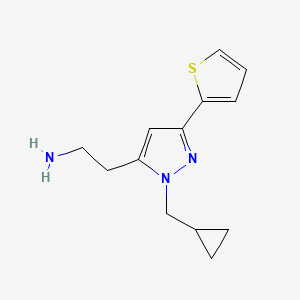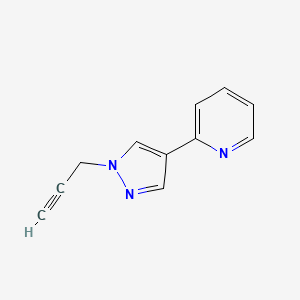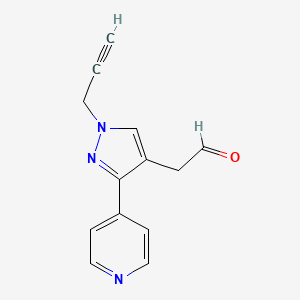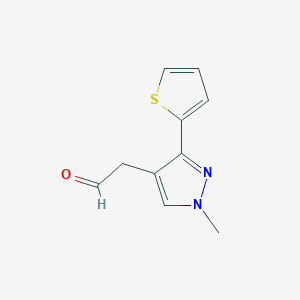
5-(chlorométhyl)-1-méthyl-3-(thiophène-3-yl)-1H-pyrazole
Vue d'ensemble
Description
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents anticancéreux
Les dérivés du thiophène, tels que celui en question, sont connus pour être utilisés dans la synthèse d'agents anticancéreux . La présence d'un cycle thiophène peut contribuer à la bioactivité du composé, ce qui en fait un échafaudage précieux pour le développement de nouveaux médicaments chimiothérapeutiques. Les chercheurs explorent l'utilisation de ces composés dans des systèmes de délivrance ciblée de médicaments afin d'améliorer l'efficacité et de réduire les effets secondaires des traitements anticancéreux.
Science des matériaux : Inhibiteurs de corrosion
Dans le domaine de la chimie industrielle, les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion . La capacité du composé à former une couche protectrice sur les surfaces métalliques en fait un agent important pour prévenir la corrosion, ce qui est une préoccupation importante dans diverses industries, y compris la construction et la fabrication des métaux.
Semi-conducteurs organiques
La partie thiophène est essentielle à l'avancement des semi-conducteurs organiques . Son incorporation dans les matériaux semi-conducteurs peut améliorer leurs propriétés électriques, ce qui les rend aptes à être utilisés dans les dispositifs électroniques. Le composé en question pourrait potentiellement être utilisé pour développer de nouveaux types de semi-conducteurs organiques aux performances améliorées.
Transistors à effet de champ organiques (OFET)
Les molécules à base de thiophène jouent un rôle important dans la fabrication des OFET . Ces transistors sont des composants clés des dispositifs électroniques flexibles en raison de leur faible coût de production et de leurs excellentes propriétés électriques. La structure du composé pourrait être modifiée pour optimiser le transport de charge dans les OFET.
Diodes électroluminescentes organiques (OLED)
Dans la technologie OLED, les dérivés du thiophène sont précieux pour leurs propriétés électroluminescentes . Ils peuvent être utilisés dans la couche émissive des OLED pour produire des solutions d'affichage et d'éclairage de haute qualité. La capacité du composé à émettre de la lumière lors de la stimulation électrique en fait un candidat pour le développement d'OLED plus efficaces.
Applications pharmaceutiques : Anti-inflammatoire et antimicrobien
Les dérivés du thiophène présentent une gamme de propriétés pharmacologiques, notamment des activités anti-inflammatoires et antimicrobiennes . Le composé « 5-(chlorométhyl)-1-méthyl-3-(thiophène-3-yl)-1H-pyrazole » pourrait être étudié pour son utilisation potentielle dans le traitement des affections inflammatoires et des infections, contribuant ainsi au développement de nouveaux médicaments thérapeutiques.
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence several biological pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of a compound .
Analyse Biochimique
Biochemical Properties
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, cell signaling, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and the overall metabolic flux by modulating the activity of key enzymes. For instance, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has been shown to inhibit enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within the cell .
Transport and Distribution
The transport and distribution of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within the cell .
Subcellular Localization
The subcellular localization of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within these compartments is essential for its activity and function .
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8(5-10)4-9(11-12)7-2-3-13-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBCLOUCLWDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



